
2,2'-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a trisulfane linkage between two phenolic groups, each substituted with tert-butyl groups at the 4 and 6 positions. This structure imparts specific chemical properties that make it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) typically involves the reaction of 4,6-di-tert-butylphenol with sulfur-containing reagents under controlled conditions. One common method includes the use of elemental sulfur or sulfur dichloride in the presence of a base to facilitate the formation of the trisulfane linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, yielding thiols or disulfides.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Nitro or halogenated derivatives of the phenolic groups.
科学的研究の応用
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways involving sulfur.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized as an additive in polymers and lubricants to enhance stability and performance.
作用機序
The mechanism of action of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, while the trisulfane linkage can undergo redox reactions to further mitigate oxidative stress.
Pathway Modulation: The compound can influence signaling pathways related to inflammation and cellular stress responses, potentially through its interaction with enzymes and receptors involved in these processes.
類似化合物との比較
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) can be compared with other similar compounds to highlight its uniqueness:
2,2’-Ethylidenebis(4,6-di-tert-butylphenol): Lacks the trisulfane linkage, resulting in different chemical properties and applications.
4,4’-Thiobis(6-tert-butyl-m-cresol): Contains a disulfide linkage instead of a trisulfane, affecting its reactivity and stability.
2,2’-Methylenebis(4,6-di-tert-butylphenol): Features a methylene bridge, leading to distinct antioxidant and chemical behavior.
These comparisons underscore the unique structural and functional attributes of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol), making it a valuable compound in various scientific and industrial contexts.
特性
CAS番号 |
40026-99-1 |
|---|---|
分子式 |
C28H42O2S3 |
分子量 |
506.8 g/mol |
IUPAC名 |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)trisulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S3/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-33-32-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 |
InChIキー |
QLPPGPHFVAVGOJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SSSC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


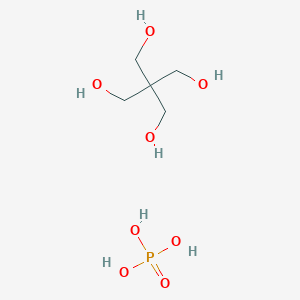


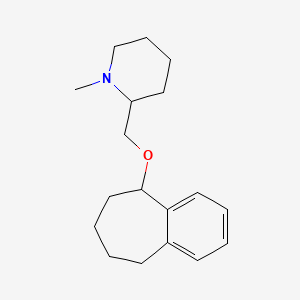
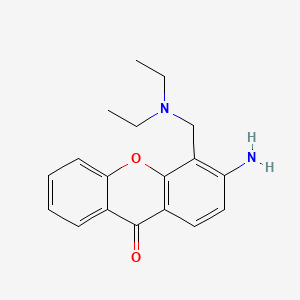
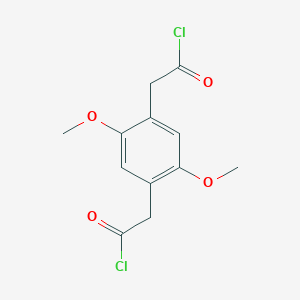
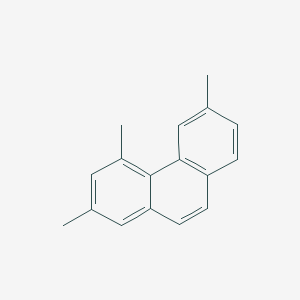
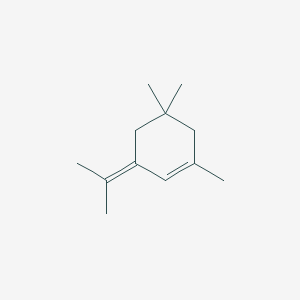
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
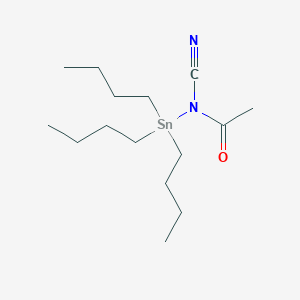

![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)

